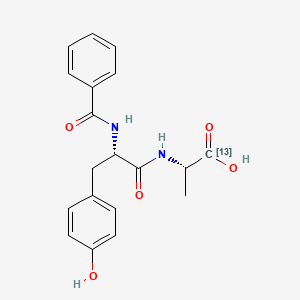
Benzoyl-L-tyrosyl-(1-13C)alanine
描述
Benzoyl-L-tyrosyl-(1-13C)alanine is a dipeptide compound labeled with the stable isotope carbon-13. It is used primarily in scientific research to study metabolic pathways and enzyme activities. The compound consists of a benzoyl group attached to the L-tyrosyl residue, which is further linked to the L-alanine residue labeled with carbon-13 at the first position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-tyrosyl-(1-13C)alanine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine and L-alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected L-tyrosine is coupled with benzoyl chloride to form benzoyl-L-tyrosine. This reaction is usually carried out in the presence of a base like triethylamine.
Introduction of Carbon-13: The protected L-alanine labeled with carbon-13 is then coupled with benzoyl-L-tyrosine using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed for large-scale production and purification.
化学反应分析
Types of Reactions
Benzoyl-L-tyrosyl-(1-13C)alanine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosyl residue can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the benzoyl and alanine residues can be reduced to alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosyl residue.
Reduction: Alcohol derivatives of the benzoyl and alanine residues.
Substitution: Acylated derivatives of this compound.
科学研究应用
Benzoyl-L-tyrosyl-(1-13C)alanine is widely used in scientific research for various applications:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: It is used to investigate enzyme activities and metabolic pathways in living organisms.
Medicine: The compound is employed in diagnostic tests to evaluate pancreatic exocrine function and gastrointestinal absorption.
Industry: It is used as a reference standard in quality control and analytical testing of pharmaceuticals and other products.
作用机制
The mechanism of action of Benzoyl-L-tyrosyl-(1-13C)alanine involves its interaction with specific enzymes and metabolic pathways. The carbon-13 label allows researchers to trace the compound’s metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is hydrolyzed by proteolytic enzymes, releasing the labeled alanine, which can be further metabolized and detected in various biological samples.
相似化合物的比较
Similar Compounds
Benzoyl-L-tyrosyl-L-alanine: Similar structure but without the carbon-13 label.
Benzoyl-L-phenylalanyl-(1-13C)alanine: Another stable isotope-labeled dipeptide with phenylalanine instead of tyrosine.
N-Benzoyl-L-tyrosyl-L-alanine-1-13C: A variant with a different labeling position.
Uniqueness
Benzoyl-L-tyrosyl-(1-13C)alanine is unique due to its specific carbon-13 labeling, which makes it an invaluable tool for tracing metabolic pathways and studying enzyme activities with high precision. Its stable isotope label provides a non-invasive and accurate method for investigating various biological processes.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino](113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-WOFBRIANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851429-73-7 | |
| Record name | Bz-Tyr-(1-c-13)Ala | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851429737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BZ-TYR-(1-C-13)ALA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4J456UP5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



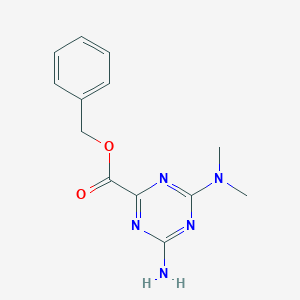
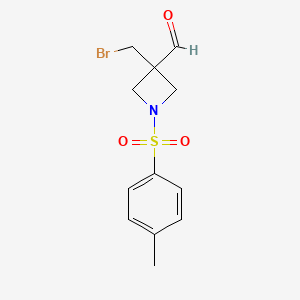

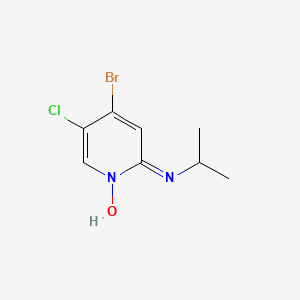
![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)
![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)
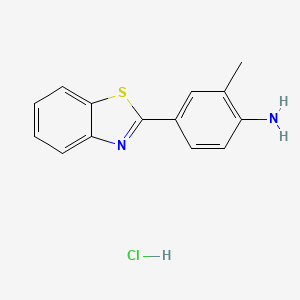
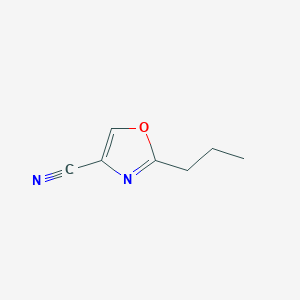
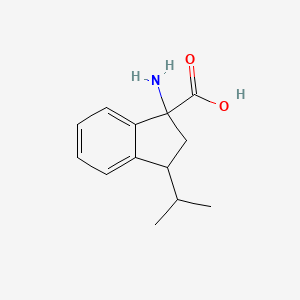
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)

